molecular formula C32H35N3O6 B12300938 tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate

tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate

Cat. No.: B12300938
M. Wt: 557.6 g/mol
InChI Key: XQLGBXCTOOARCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Gly-Gly-Phe-OtBu, also known as fluorenylmethyloxycarbonyl-glycyl-glycyl-phenylalanine-tert-butyl ester, is a compound used in peptide synthesis. It is particularly valuable in the field of solid-phase peptide synthesis (SPPS) due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino terminus, while the tert-butyl (OtBu) group protects the carboxyl terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-OtBu typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis is carried out using automated peptide synthesizers that follow the Fmoc/tBu strategy. This method allows for the use of excess reagents to achieve high yields and purity .

Scientific Research Applications

Chemistry

Fmoc-Gly-Gly-Phe-OtBu is widely used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the creation of peptides with high precision .

Biology

In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .

Medicine

In medicinal chemistry, it is used in the development of peptide-based drugs. It is also employed in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .

Industry

Industrially, it is used in the large-scale production of peptides for pharmaceuticals and research purposes. The Fmoc/tBu strategy is favored for its efficiency and scalability .

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Phe-OtBu involves its role as a protected peptide fragment in SPPS. The Fmoc group protects the amino terminus during peptide elongation, preventing unwanted side reactions. The OtBu group protects the carboxyl terminus, ensuring that the peptide chain grows in the desired direction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-Gly-Phe-OtBu is unique due to its specific combination of protective groups and amino acid sequence. This makes it particularly useful in the synthesis of peptides that require precise control over the sequence and structure .

Properties

Molecular Formula

C32H35N3O6

Molecular Weight

557.6 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)

InChI Key

XQLGBXCTOOARCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.